molecular formula C9H7BrClNO4 B8512824 Ethyl 2-chloro-3-bromo-5-nitrobenzoate

Ethyl 2-chloro-3-bromo-5-nitrobenzoate

Cat. No. B8512824
M. Wt: 308.51 g/mol
InChI Key: QFTAGLWUTDBYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-3-bromo-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H7BrClNO4 and its molecular weight is 308.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-chloro-3-bromo-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-3-bromo-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-chloro-3-bromo-5-nitrobenzoate

Molecular Formula

C9H7BrClNO4

Molecular Weight

308.51 g/mol

IUPAC Name

ethyl 3-bromo-2-chloro-5-nitrobenzoate

InChI

InChI=1S/C9H7BrClNO4/c1-2-16-9(13)6-3-5(12(14)15)4-7(10)8(6)11/h3-4H,2H2,1H3

InChI Key

QFTAGLWUTDBYHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.38 kg (8.2 mol) of ethyl 3-bromo-5-nitrosalicylate was dissolved in 3000 ml of DMF, followed by the dropwise addition of 1.26 kg of phosphorus oxychloride at room temperature. The obtained mixture was heated to 90° C. and then maintained at that temperature under heating for 10 hours. The obtained mixture was cooled and then concentrated under reduced pressure. The obtained residue was dissolved in ethyl acetate and the obtained solution was washed with water, dehydrated and concentrated under reduced pressure to give 2.25 kg of the title compound as a colorless oil.
Name
ethyl 3-bromo-5-nitrosalicylate
Quantity
2.38 kg
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
1.26 kg
Type
reactant
Reaction Step Two

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